molecular formula C20H17FN2O5S B2481462 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate CAS No. 877637-28-0

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate

Cat. No.: B2481462
CAS No.: 877637-28-0
M. Wt: 416.42
InChI Key: PMHARUNNCLMKNU-UHFFFAOYSA-N
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Description

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate is a complex organic compound that features a pyrimidine ring, a pyran ring, and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate typically involves multi-step organic reactions. The starting materials often include 4,6-dimethylpyrimidine, thiols, and fluorophenoxy acetic acid derivatives. The key steps in the synthesis may involve:

    Formation of the pyrimidine-thiol intermediate: This step involves the reaction of 4,6-dimethylpyrimidine with a thiol compound under controlled conditions.

    Cyclization to form the pyran ring: The intermediate is then subjected to cyclization reactions to form the pyran ring structure.

    Esterification: The final step involves esterification with 2-(4-fluorophenoxy)acetic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure may be exploited in the design of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur and fluorine atoms in the compound can form specific interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid
  • N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl)

Uniqueness

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate is unique due to the presence of both a pyrimidine and a pyran ring in its structure, along with a fluorophenoxy group

Biological Activity

The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-fluorophenoxy)acetate is a complex organic molecule that has garnered attention for its potential biological activities. Its structure features a pyrimidine moiety linked to a pyran ring, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C23H24N4O4S
  • Molecular Weight : 452.53 g/mol
  • Purity : Typically ≥95% .

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that derivatives of compounds with similar structural motifs often exhibit antimicrobial properties. For instance, thiazole and pyrimidine derivatives have shown significant antibacterial activity against various strains of bacteria. The presence of electron-withdrawing groups, such as fluorine, enhances their efficacy .

2. Anticancer Properties

Studies on related compounds have demonstrated cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the pyrimidine and pyran rings can lead to increased potency against specific cancer types. For example, compounds with similar functionalities have shown IC50 values lower than standard chemotherapeutic agents like doxorubicin .

3. Neuroprotective Effects

Compounds containing pyrimidine rings are often explored for neuroprotective effects. The potential anticonvulsant activity observed in related thiazole-integrated compounds indicates that the target compound may also possess similar properties, warranting further investigation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerCytotoxicity in various cancer cell lines
NeuroprotectivePotential anticonvulsant activity

Case Study: Anticancer Activity

In a recent study, a series of pyrimidine derivatives were synthesized and evaluated for their anticancer properties. One derivative exhibited an IC50 value of less than 10 µM against the A431 cell line, indicating potent cytotoxicity. The study concluded that the presence of the pyrimidine moiety was crucial for enhancing the anticancer activity .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole-linked compounds, revealing that certain derivatives had minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Staphylococcus epidermidis. This suggests that modifications in the chemical structure can significantly impact antimicrobial efficacy .

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O5S/c1-12-7-13(2)23-20(22-12)29-11-16-8-17(24)18(9-26-16)28-19(25)10-27-15-5-3-14(21)4-6-15/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHARUNNCLMKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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